3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid
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Overview
Description
3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid is an organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a phenyl group and two oxo groups at positions 2 and 6, along with a propionic acid side chain at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted diketone with an amine, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylpropionic acid
- 2,6-Dioxopiperidine
- 3-Phenyl-2,6-dioxopiperidin-3-yl propionamide
Uniqueness
3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid is unique due to its combination of a piperidine ring with a phenyl group and a propionic acid side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged for specific scientific and industrial purposes .
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-(2,6-dioxo-3-phenylpiperidin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO4/c16-11-6-8-14(13(19)15-11,9-7-12(17)18)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,17,18)(H,15,16,19) |
InChI Key |
RUDAOHVODORPOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1=O)(CCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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